molecular formula C18H16ClN3O2S B2967099 1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034339-93-8

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2967099
CAS No.: 2034339-93-8
M. Wt: 373.86
InChI Key: XRJBMALINXTMKB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a thiophenyl-pyridinyl moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Suzuki Coupling: The formation of the thiophenyl-pyridinyl moiety.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a range of substituted urea derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea: Lacks the thiophenyl group.

    1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea: Contains a furan ring instead of a thiophene ring.

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is unique due to the presence of both the thiophenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-5-4-13(19)10-14(16)22-18(23)21-11-12-6-7-20-15(9-12)17-3-2-8-25-17/h2-10H,11H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJBMALINXTMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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